molecular formula C11H13BrN2O2 B8158315 1-(5-Bromo-2-nitrophenyl)piperidine

1-(5-Bromo-2-nitrophenyl)piperidine

Cat. No.: B8158315
M. Wt: 285.14 g/mol
InChI Key: OOCXIQYEGGBCQA-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-nitrophenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of a bromine atom at the 5-position and a nitro group at the 2-position on the phenyl ring makes this compound unique. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-(5-Bromo-2-nitrophenyl)piperidine typically involves several steps, including bromination, nitration, and piperidine ring formation. One common method involves the bromination of 2-nitroaniline to form 5-bromo-2-nitroaniline, followed by the reaction with piperidine under specific conditions to yield the target compound .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of specific catalysts, solvents, and reaction conditions to improve yield and purity.

Chemical Reactions Analysis

1-(5-Bromo-2-nitrophenyl)piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common reagents used in these reactions include palladium catalysts for substitution reactions and hydrogen gas for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromo-2-nitrophenyl)piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-nitrophenyl)piperidine involves its interaction with specific molecular targets. The bromine and nitro groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(5-Bromo-2-nitrophenyl)piperidine can be compared with other piperidine derivatives, such as:

  • 1-(4-Bromo-2-nitrophenyl)piperidine
  • 1-(2-Nitrophenyl)piperidine
  • 4-Methyl-1-(2-nitrophenyl)piperidine

These compounds share similar structural features but differ in the position of substituents on the phenyl ring. The unique combination of bromine and nitro groups in this compound gives it distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

1-(5-bromo-2-nitrophenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c12-9-4-5-10(14(15)16)11(8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCXIQYEGGBCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC(=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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